![molecular formula C12H11NO2 B1149046 Methyl 3-(1H-indol-7-yl)acrylate CAS No. 104682-97-5](/img/structure/B1149046.png)
Methyl 3-(1H-indol-7-yl)acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of Methyl 3-(1H-indol-7-yl)acrylate and related compounds involves several key methods. For instance, methyl 2-isocyano-3-[3 (1H)-indolyl] acrylate was synthesized from 3-(aminomethylene)-3H-indoles with methyl α-isocyanoacetate in pyridine or dimethylformamide, yielding 73-75% of the product. This synthesis route emphasizes the utility of isocyanates in constructing the acrylate framework attached to the indole nucleus (Moriya & Yoneda, 1982). Additionally, L-proline catalyzed methods have been developed for the stereoselective synthesis of related methyl α-indolyl-β-aryl/alkyl acrylates, demonstrating the versatility in synthesizing these compounds (Biswas et al., 2013).
Molecular Structure Analysis
The molecular structure of this compound has been elucidated through various techniques, including crystallography. For example, the crystal structure of a closely related compound, (E)-Methyl 3-(1H-indol-3-yl)acrylate, revealed that the indole and methyl acrylate planes are inclined at a specific angle, highlighting the spatial arrangement crucial for its reactivity and interactions (Li et al., 2011).
Chemical Reactions and Properties
This compound participates in a variety of chemical reactions, owing to the reactive acrylate group and the indole moiety. Domino reactions involving arylamine, methyl propiolate, and aromatic aldehyde in the presence of FeCl3 have been used to synthesize functionalized indol-3-yl acrylates, showcasing the compound's versatility in organic synthesis (Zhang et al., 2012).
Physical Properties Analysis
The physical properties of this compound, including its melting point, boiling point, and solubility, are crucial for its application in synthesis and material science. These properties are influenced by the molecular structure, particularly the interactions between the indole and acrylate groups. Research on related compounds, like methyl acrylate, provides insights into the effects of structural variations on physical properties (Brown et al., 1971).
Chemical Properties Analysis
The chemical properties of this compound, including reactivity, stability, and compatibility with various reagents, are pivotal for its application in organic synthesis. The presence of both the acrylate group and the indole nucleus offers multiple sites for reactions, such as cycloadditions, nucleophilic substitutions, and more. Studies on related acrylate compounds reveal the potential reactivity patterns and stability considerations necessary for effective use in chemical synthesis (McInturff et al., 2013).
Scientific Research Applications
1. Alkylation of Heterocycles
Methyl 3-(1H-indol-7-yl)acrylate is generated in situ from dimethyl 3,3'-dithiodipropionate in a basic medium and applied for the alkylation of indoles and other nitrogen heterocycles. This process results in a series of 3-(heteroaryl-substituted) propionates, providing a mechanistic understanding of acrylate generation and its subsequent application in heterocycle alkylation (Hamel & Girard, 2000).
2. Synthesis of Functionalized Indol-3-yl Acrylates
In the presence of FeCl3 as a catalyst, this compound participates in one-pot domino reactions, leading to the facile synthesis of functionalized indol-3-yl acrylates. This process is significant for the stereoselective formation of these compounds, confirmed by 1H NMR spectra and single crystal structures (Zhang, Sun, & Yan, 2012).
3. Waste Gas Treatment
A biotrickling filter (BTF) packed with ceramic particles has been utilized for the effective treatment of methyl acrylate waste gas. The BTF demonstrates high removal efficiency, with no detectable levels of methyl acrylate under certain conditions, highlighting its potential for industrial applications in waste gas treatment (Wu, Yin, Quan, Fang, & Yin, 2016).
4. Stereoselective Synthesis
This compound is used in a mild and robust method for the stereoselective synthesis of various biologically significant compounds, such as carbazoles, γ-carbolines, and the marine alkaloid prenostodione. This synthesis involves a condensation reaction and demonstrates the versatility of this compound in synthesizing complex biological molecules (Biswas, Jaiswal, Singh, Mobin, & Samanta, 2013).
Mechanism of Action
Target of Action
Methyl 3-(1H-indol-7-yl)acrylate is a derivative of indole, a heterocyclic compound . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may interact with its targets to modulate these biological processes.
Biochemical Pathways
Indole derivatives are known to influence a wide range of biological activities , suggesting that this compound may affect multiple biochemical pathways.
Result of Action
Given the broad range of biological activities associated with indole derivatives , this compound may have diverse molecular and cellular effects.
Safety and Hazards
The safety data sheet for a related compound indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, can cause skin corrosion/irritation and serious eye damage/eye irritation, and can cause specific target organ toxicity (single exposure) with the target organ being the respiratory system .
properties
IUPAC Name |
methyl (E)-3-(1H-indol-7-yl)prop-2-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-15-11(14)6-5-9-3-2-4-10-7-8-13-12(9)10/h2-8,13H,1H3/b6-5+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOLBSBOCRAAKLU-AATRIKPKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CC=CC2=C1NC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=CC=CC2=C1NC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.